(R)-2-Aminodecanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-aminodecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINGUCXQUOKWKH-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90707955 |

Source

|

| Record name | (2R)-2-Aminodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90707955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84276-16-4 |

Source

|

| Record name | (2R)-2-Aminodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90707955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Chirality in (R)-2-Aminodecanoic Acid

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of (R)-2-Aminodecanoic Acid

This compound is a non-proteinogenic α-amino acid distinguished by a ten-carbon aliphatic side chain.[1] Its structure, comprising a carboxylic acid, an amino group, and a long hydrophobic octyl chain attached to the α-carbon, makes it a molecule of significant interest in diverse scientific fields.[1] The defining characteristic of this molecule is its chirality, centered at the second carbon (C2). The "(R)" designation specifies a precise three-dimensional arrangement of the substituents around this chiral center, which is non-superimposable on its mirror image, (S)-2-aminodecanoic acid.[1] This stereochemical purity is paramount, as enantiomers can exhibit dramatically different biological activities, a critical consideration in pharmaceutical development and biochemical research. This guide provides a comprehensive technical overview of the stereochemistry, absolute configuration, synthesis, and analysis of this compound for researchers, scientists, and drug development professionals.

Part 1: Defining the Absolute Configuration

The absolute configuration of a chiral molecule describes the exact spatial arrangement of its atoms. For this compound, this is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the single stereocenter at the α-carbon.[1][2]

The Chiral Center and Cahn-Ingold-Prelog (CIP) Priority Rules

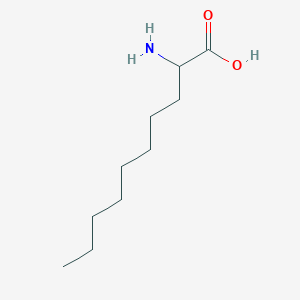

The α-carbon of this compound is a chiral center because it is bonded to four distinct groups:

-

An amino group (-NH₂)

-

A carboxyl group (-COOH)

-

An octyl side chain (-C₈H₁₇)

-

A hydrogen atom (-H)

The CIP rules are used to assign a priority (1 through 4) to each of these groups based on atomic number.[3][4][5]

-

Priority 1 (Highest): The amino group (-NH₂). The nitrogen atom (atomic number 7) directly attached to the chiral center has a higher atomic number than the carbon atoms of the carboxyl and octyl groups (atomic number 6).[4][6]

-

Priority 2: The carboxyl group (-COOH). Comparing the carboxyl group and the octyl group, both are attached via a carbon atom. To break the tie, we examine the atoms attached to these carbons. The carboxyl carbon is double-bonded to one oxygen and single-bonded to another, which is treated as being bonded to three oxygen atoms. The first carbon of the octyl chain is bonded to another carbon and two hydrogens. Since oxygen (atomic number 8) has a higher atomic number than carbon (6), the carboxyl group receives higher priority.[3][4]

-

Priority 3: The octyl group (-CH₂(CH₂)₆CH₃). This group has a lower priority than the carboxyl group.

-

Priority 4 (Lowest): The hydrogen atom (-H). With an atomic number of 1, hydrogen is assigned the lowest priority.[5]

To assign the R/S descriptor, the molecule is oriented so that the lowest-priority group (the hydrogen atom) points away from the viewer. The direction from the highest priority group (1) to the second (2) to the third (3) is then traced. For this compound, this direction is clockwise, hence the designation "R" for Rectus (Latin for right).[2]

Caption: Cahn-Ingold-Prelog priority assignment for this compound.

Part 2: Synthesis and Enantiomeric Purification

Obtaining enantiomerically pure this compound is essential for its application in stereospecific contexts. The two primary strategies are direct asymmetric synthesis and the resolution of a racemic mixture.[7]

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the loss of 50% of the material inherent in resolution. Modern methods provide powerful routes to non-proteinogenic α-amino acids. Key approaches include:

-

Catalytic Asymmetric Alkylation: Electrophilic alkylation of glycine derivatives using chiral phase-transfer catalysts can produce a wide range of α-amino acids with high enantioselectivity.[8]

-

Photoredox-Mediated Synthesis: Innovative methods utilize photoredox catalysis for the asymmetric synthesis of unnatural α-amino acids from radical precursors like aliphatic alcohols, offering an atom-economical process.[9]

-

Homologation of Ni(II) Complexes: Chiral Ni(II) complexes of glycine Schiff bases can be alkylated to asymmetrically synthesize tailor-made α-amino acids.[10][11]

Chiral Resolution of Racemic 2-Aminodecanoic Acid

Chiral resolution is a widely practiced method for separating a 50:50 mixture of R and S enantiomers.[7] This can be achieved through chemical or enzymatic means.

2.2.1 Resolution via Diastereomeric Salt Formation This classic chemical method involves reacting the racemic amino acid with a pure chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts.[7][12] These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[13] The resolving agent is then removed to yield the pure enantiomer.

2.2.2 Enzymatic Resolution Enzymatic methods offer high stereoselectivity and mild reaction conditions, making them an attractive alternative.[14][15] For this compound, a common approach is the kinetic resolution of a racemic N-acetylated precursor using an acylase enzyme.[1] The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-(R)-amino acid untouched. The resulting free L-amino acid and the N-acetylated R-amino acid can then be easily separated. Enantiomeric excesses exceeding 95% are routinely achievable with this method.[1]

Caption: Workflow for the enzymatic resolution of this compound.

Protocol: Enzymatic Resolution of (R,S)-2-Aminodecanoic Acid

-

N-Acetylation: The racemic 2-aminodecanoic acid is first protected, typically via acetylation with acetic anhydride under basic conditions, to form N-acetyl-(R,S)-2-aminodecanoic acid.

-

Enzymatic Hydrolysis: The N-acetylated racemic mixture is dissolved in a buffered aqueous solution (pH ~7-8). A suitable enzyme, such as Acylase I from Aspergillus oryzae, is added. The reaction is incubated at an optimal temperature (e.g., 37°C) with gentle stirring.

-

Reaction Monitoring: The progress of the hydrolysis is monitored, typically by measuring the change in pH or by periodic analysis using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Separation: Once the hydrolysis of the L-enantiomer is complete, the reaction mixture is acidified (e.g., with HCl to pH ~3-4). This protonates the free L-amino acid, while the N-acetyl-(R)-amino acid remains less polar. The mixture can be separated based on differences in solubility or by extraction with an organic solvent (e.g., ethyl acetate) which will preferentially dissolve the N-acetyl-(R)-amino acid.

-

Deprotection: The isolated N-acetyl-(R)-2-aminodecanoic acid is then deprotected by acid hydrolysis (e.g., refluxing with 6M HCl) to yield the final, enantiomerically pure this compound.

-

Purification: The final product is purified by recrystallization or chromatography.

Part 3: Analytical Characterization

Confirming the absolute configuration and determining the enantiomeric purity are critical quality control steps. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Spectroscopy provides structural confirmation and a molecular fingerprint.

| Technique | Observed Characteristics for this compound |

| ¹H NMR | The α-proton signal appears as a multiplet in the 3.5-4.5 ppm range, showing coupling to both the -NH₂ group and the β-methylene protons.[1] |

| ¹³C NMR | A characteristic signal for the α-carbon appears in the 50-60 ppm range. The carboxyl carbon signal is observed further downfield (~170-180 ppm). |

| Infrared (IR) | The spectrum shows characteristic absorption bands for the primary amino group (-NH₂), the carboxyl group (-COOH), and the long aliphatic chain (C-H stretches).[1] |

Determination of Enantiomeric Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It is defined as: ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Several analytical methods are used to determine the ee.

3.2.1 Chiral Chromatography This is the most common and reliable method. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.[16] Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be equipped with chiral columns for this purpose.[16] The relative area of the two enantiomer peaks in the chromatogram is used to calculate the enantiomeric excess.

Caption: General workflow for ee determination by chiral HPLC.

3.2.2 Other Advanced Methods

-

Mass Spectrometry (MS): Specialized MS techniques can determine enantiomeric excess. One method involves forming diastereomeric complexes in the gas phase (e.g., with β-cyclodextrin) and measuring their different reaction or dissociation rates.[17][18]

-

NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral shift reagent to the NMR sample can induce different chemical shifts for the protons of the R and S enantiomers, allowing for their quantification.

Part 4: Applications in Research and Drug Development

The unique structural properties of this compound make it a valuable building block in several advanced applications.

-

Peptide Synthesis: Incorporation of this non-natural amino acid into synthetic peptides can introduce specific properties.[1] Its long, hydrophobic side chain can influence the peptide's secondary structure, stability, and interaction with biological membranes. This is particularly relevant in the design of novel antimicrobial peptides, where its hydrophobicity can enhance potency against certain bacteria.[1]

-

Material Science: The amphiphilic nature of this compound allows it to participate in self-assembly processes. This property is being explored for the development of novel biomaterials, such as self-assembling hydrogels for controlled drug delivery or scaffolds for tissue engineering.[1]

-

Pharmaceutical Development: As a chiral building block, it can be used in the asymmetric synthesis of complex drug molecules. Furthermore, its potential intrinsic biological activity, including antimicrobial properties, makes it a candidate for direct therapeutic applications or as a lead compound for new drug discovery.[1]

Conclusion

The stereochemistry of this compound is not merely a structural detail but the very foundation of its function and potential applications. A thorough understanding of its absolute configuration, underpinned by the Cahn-Ingold-Prelog rules, is essential for any researcher in the field. The ability to synthesize this compound in an enantiomerically pure form, primarily through robust enzymatic resolution or advanced asymmetric synthesis techniques, is a critical enabling step. Finally, rigorous analytical characterization using chiral chromatography and spectroscopy ensures the stereochemical integrity required for its use in the precise and demanding fields of peptide synthesis, materials science, and pharmaceutical development.

References

-

Chemical Science (RSC Publishing). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Available at: [Link]

-

PubMed. (2017). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Available at: [Link]

-

Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Available at: [Link]

-

Mendeleev Communications (RSC Publishing). Asymmetric synthesis of unusual α-amino acids. Available at: [Link]

-

Fu, G. C., & Weix, D. J. (2011). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC - NIH. Available at: [Link]

-

ACS Publications. (2011). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available at: [Link]

-

ResearchGate. (2024). Enzymatic asymmetric synthesis of chiral amino acids. Available at: [Link]

-

RSC Publishing. (2021, November 10). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Available at: [Link]

-

NIH. (2012). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Available at: [Link]

-

ACS Publications. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry. Available at: [Link]

-

NIH. (2019). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Available at: [Link]

-

ACS Publications. (2013). Enzymatic Preparation of an R-Amino Acid Intermediate for a γ-Secretase Inhibitor. Organic Process Research & Development. Available at: [Link]

-

RSC Publishing. (2021, June 1). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. Available at: [Link]

-

The Amazing World of Chemistry. (2021, April 2). Cahn–Ingold–Prelog priority rules. Available at: [Link]

-

Wikipedia. Cahn–Ingold–Prelog priority rules. Available at: [Link]

-

Reddit. (2021, May 28). Designating S or R - priority different for amino acids?. r/Mcat. Available at: [Link]

-

University of Calgary. Assigning Group Priorities- The Cahn, Ingold, Prelog rules. Available at: [Link]

-

Semantic Scholar. (2013). Enzymatic Preparation of an R-Amino Acid Intermediate for a γ-Secretase Inhibitor. Available at: [Link]

-

PubChem - NIH. 2-Aminododecanoic acid | C12H25NO2 | CID 307925. Available at: [Link]

-

Chemistry LibreTexts. (2019, June 5). 3.6 Cahn-Ingold Prelog Rules. Available at: [Link]

-

RSC Publishing. (2018, January 24). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Available at: [Link]

-

PubChem - NIH. (S)-2-Aminodecanoic acid | C10H21NO2 | CID 12810660. Available at: [Link]

-

ResearchGate. (2006). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. Available at: [Link]

-

Wikipedia. Chiral resolution. Available at: [Link]

-

PubChem. This compound | C10H21NO2 | CID 53957281. Available at: [Link]

-

PubMed. (2003). A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. Available at: [Link]

-

Angene Chemical. This compound(CAS# 84276-16-4). Available at: [Link]

-

Macmillan Group - Princeton University. (2021, July 26). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Available at: [Link]

-

Wikipedia. Absolute configuration. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

-

MG Science Institute. Stereochemistry. Available at: [Link]

-

University of California, Davis. Assigning Stereochemistry I. Available at: [Link]

-

YouTube. (2013, April 18). Absolute Configuration. Available at: [Link]

-

NIH. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available at: [Link]

-

MDPI. (2016). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available at: [Link]

-

ResearchGate. (1999). Synthesis of enantiomerically pure amino acids. Available at: [Link]

-

PubChem. 10-Aminodecanoic acid | C10H21NO2 | CID 83150. Available at: [Link]

-

YouTube. (2021, February 9). Unlock the Secrets of Chiral Resolution in Organic Compounds!. Available at: [Link]

Sources

- 1. Buy this compound | 84276-16-4 [smolecule.com]

- 2. Absolute configuration - Wikipedia [en.wikipedia.org]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asymmetric synthesis of unusual α-amino acids - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility Profile of (R)-2-Aminodecanoic Acid

Introduction: The Critical Role of Solubility in the Application of (R)-2-Aminodecanoic Acid

This compound, a chiral non-proteinogenic α-amino acid, is a molecule of significant interest in pharmaceutical and materials science research. Its unique structure, featuring a hydrophilic amino acid head and a substantial ten-carbon aliphatic tail, imparts amphiphilic properties that are being explored in peptide synthesis, drug delivery systems, and the development of novel biomaterials.[1] The therapeutic efficacy and manufacturability of any active pharmaceutical ingredient (API) are fundamentally linked to its solubility. A well-characterized solubility profile is therefore not merely academic; it is a critical prerequisite for formulation development, enabling the rational selection of excipients and predicting the in vivo behavior of the molecule.

This guide provides a comprehensive technical overview of the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, present a representative solubility profile in a range of common solvents, and provide detailed, field-proven protocols for the experimental determination of these properties. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this unique amino acid.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of this compound is governed by its distinct molecular architecture and the interplay of intermolecular forces between the solute and the solvent.

The Zwitterionic Nature and its Implications

Like all amino acids, this compound exists predominantly as a zwitterion in its solid state and in polar solvents.[2] This internal salt, formed by the protonation of the amino group (-NH3+) and the deprotonation of the carboxyl group (-COO-), results in strong ionic attractions within the crystal lattice.[2] Consequently, a significant amount of energy is required to overcome these forces, leading to a high melting point and a strong preference for polar solvents that can effectively solvate the charged groups.[2]

The Amphiphilic Dichotomy: A Tale of Two Moieties

The defining feature of this compound is its amphiphilicity.[1]

-

The Hydrophilic Head: The α-amino and carboxyl groups are polar and capable of forming strong hydrogen bonds with protic solvents like water.

-

The Hydrophobic Tail: The eight-carbon chain of the decanoic acid side chain is nonpolar and interacts favorably with nonpolar solvent molecules through van der Waals forces.

This dual nature dictates its solubility behavior. The long aliphatic chain significantly diminishes its solubility in water compared to short-chain amino acids.[1] Conversely, the polar head group prevents its dissolution in nonpolar organic solvents such as hexane, as these solvents cannot stabilize the charged zwitterionic form.[1]

The Influence of pH on Aqueous Solubility

The solubility of this compound in aqueous media is highly dependent on pH. At its isoelectric point (pI), which is approximately 5.75, the molecule has a net zero charge, leading to minimal solubility.[1][3] By adjusting the pH away from the pI, the solubility can be dramatically increased:

-

In acidic solutions (pH < pI): The carboxyl group is protonated (-COOH), and the molecule carries a net positive charge, forming a more soluble cationic species.

-

In alkaline solutions (pH > pI): The amino group is deprotonated (-NH2), and the molecule carries a net negative charge, forming a more soluble anionic species.

This relationship is a critical consideration for the formulation of aqueous solutions and for understanding its behavior in physiological environments.

Representative Solubility Profile of this compound

| Solvent System | Solvent Type | Expected Solubility ( g/100 mL) at 25°C | Rationale |

| Water (pH 7.0) | Polar Protic | Low | The long hydrophobic tail limits solubility despite the polar headgroup. |

| 0.1 M HCl (pH 1.0) | Aqueous Acidic | Moderate to High | Formation of the more soluble cationic species. |

| 0.1 M NaOH (pH 13.0) | Aqueous Basic | Moderate to High | Formation of the more soluble anionic species. |

| Methanol | Polar Protic | Low to Moderate | Can solvate the polar headgroup and interact with the nonpolar tail to some extent. |

| Ethanol | Polar Protic | Low | Less polar than methanol, resulting in reduced solubility. |

| Acetone | Polar Aprotic | Very Low | Lacks the ability to donate hydrogen bonds to effectively solvate the zwitterion. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Low | A good polar aprotic solvent, but still less effective than protic solvents for zwitterions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Moderate | A strong hydrogen bond acceptor that can interact favorably with the -NH3+ group. |

| Hexane | Nonpolar | Insoluble | Cannot solvate the polar, charged headgroup. |

| Formic Acid | Polar Protic (Acidic) | High | Effectively protonates the amino acid and solvates both the ionic and nonpolar portions.[4] |

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility requires robust and well-validated experimental protocols. The following section outlines the methodologies for quantifying the solubility of this compound.

Core Experimental Workflow: The Shake-Flask Method

The industry-standard "shake-flask" method is recommended for determining the equilibrium solubility.[5][6] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility.

Caption: The Shake-Flask method for determining equilibrium solubility.

Quantification Protocol 1: UV-Vis Spectrophotometry with Ninhydrin

This colorimetric method is a classic and reliable technique for quantifying amino acids. It relies on the reaction of ninhydrin with the primary amino group of this compound to produce a deep purple compound, Ruhemann's purple, which can be measured at 570 nm.[2][3]

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol. Prepare this solution fresh.[2]

-

Sodium Acetate Buffer (0.2 M, pH 5.2): Prepare a 0.2 M solution of sodium acetate and adjust the pH to 5.2 with glacial acetic acid.[1][2]

-

This compound Stock Solution: Prepare a stock solution of known concentration in the solvent of interest to create a standard curve.

-

-

Generation of a Standard Curve:

-

Prepare a series of dilutions from the stock solution to create standards of known concentrations.

-

In separate test tubes, add 1.0 mL of each standard dilution.

-

Add 1.0 mL of the ninhydrin reagent to each tube.

-

Mix thoroughly and heat in a boiling water bath for 15-20 minutes.[4]

-

Cool the tubes to room temperature and add 5.0 mL of a 50:50 (v/v) ethanol-water solution.

-

Measure the absorbance of each standard at 570 nm using a UV-Vis spectrophotometer, using a blank containing the solvent and reagents.

-

Plot a graph of absorbance versus concentration to generate the standard curve.

-

-

Analysis of the Saturated Sample:

-

Take the filtrate obtained from the shake-flask method and dilute it with the appropriate solvent to ensure the concentration falls within the range of the standard curve.

-

Treat 1.0 mL of the diluted sample with the ninhydrin reagent as described for the standards.

-

Measure the absorbance at 570 nm.

-

Determine the concentration of the diluted sample from the standard curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Caption: Workflow for amino acid quantification using the Ninhydrin method.

Quantification Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and sensitivity for the quantification of amino acids. A reversed-phase HPLC method with pre-column derivatization is commonly employed.

Step-by-Step Protocol:

-

Instrumentation and Columns:

-

A standard HPLC system with a UV or fluorescence detector.

-

A C18 reversed-phase column is typically used.[7]

-

-

Mobile Phase Preparation:

-

A gradient elution is often used, involving a buffered aqueous phase (e.g., phosphate buffer) and an organic phase (e.g., acetonitrile or methanol). The exact gradient program will need to be optimized.

-

-

Pre-column Derivatization:

-

Standard and Sample Preparation:

-

Prepare a stock solution and a series of standards of this compound in the mobile phase.

-

Derivatize the standards and inject them to create a standard curve based on peak area versus concentration.

-

Dilute the filtrate from the shake-flask experiment with the mobile phase, derivatize, and inject.

-

-

Analysis and Calculation:

-

Identify the peak corresponding to the derivatized this compound based on its retention time.

-

Quantify the peak area and determine the concentration from the standard curve.

-

Calculate the original solubility, accounting for any dilutions.

-

Quantification Protocol 3: Gravimetric Analysis

For solvents with low volatility and where the solubility of this compound is reasonably high, a gravimetric method can be employed. This is a direct and simple method but may be less accurate for low solubilities.[9]

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an empty, dry evaporating dish (W1).

-

Obtain a saturated solution of this compound using the shake-flask method.

-

-

Measurement:

-

Carefully pipette a known volume of the clear, saturated filtrate (e.g., 10.0 mL) into the pre-weighed evaporating dish.

-

Weigh the dish with the solution (W2). The weight of the solution is (W2 - W1).

-

Gently evaporate the solvent in a drying oven at a temperature below the decomposition point of the amino acid until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it again (W3).

-

-

Calculation:

-

Weight of dissolved solute: W_solute = W3 - W1

-

Weight of solvent: W_solvent = (W2 - W1) - (W3 - W1) = W2 - W3

-

Solubility ( g/100 g solvent): (W_solute / W_solvent) * 100

-

Conclusion: A Foundation for Rational Development

The solubility profile of this compound is a complex interplay of its zwitterionic nature, amphiphilic character, and the properties of the solvent system. This guide has provided a theoretical framework for understanding these interactions and a practical set of protocols for their experimental determination. A thorough understanding and accurate measurement of solubility are indispensable for the successful translation of this promising molecule from the research laboratory to real-world applications. By employing the robust methodologies outlined herein, researchers and developers can build a solid foundation for formulation design, process optimization, and, ultimately, the creation of innovative products.

References

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

- Lahiri, S. C., & Dutta, K. (1980). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 57(1), 136-139.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60.

- Ali, S. M. (n.d.). Determination of Solubility by Gravimetric Method.

-

Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

- Unknown. (n.d.). Lab (2) Quantitative amino acids estimation by Ninhydrin method.

-

Carlson, C. (2018, October 30). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. Retrieved from [Link]

-

Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Drug Analysis. (2021). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

- Al-kassas, R., et al. (2018). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 8(52), 29597-29608.

-

Journal of Chemical and Pharmaceutical Research. (2015). Determination of amino acid without derivatization by using HPLC-HILIC column. Retrieved from [Link]

-

Waters. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Retrieved from [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Gotti, R., et al. (2008). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 699-705.

-

Journal of Applied Pharmaceutical Science. (2014). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ACS Publications. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

AAPS PharmSciTech. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Wageningen University & Research. (2019). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Retrieved from [Link]

-

National Institutes of Health. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

National Institutes of Health. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

-

National Institutes of Health. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link]

-

ResearchGate. (2010). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Retrieved from [Link]

-

ResearchGate. (2015). Measurement and Correlation of Solubility of γ-Aminobutyric Acid in Different Binary Solvents. Retrieved from [Link]

Sources

- 1. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 8. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Discovery of Non-Standard Amino Acids

Introduction: Beyond the Canonical 20

The central dogma of molecular biology paints a beautifully simple picture: DNA is transcribed into RNA, which is then translated into proteins using a universal genetic code specifying 20 canonical amino acids. While this framework is foundational, it represents only the starting point of proteomic and metabolic complexity. Nature's biochemical repertoire is vastly expanded by a diverse class of molecules known as non-standard amino acids (NSAAs).

This guide moves beyond the textbook definition of protein synthesis to explore the fascinating world of NSAAs. We will differentiate between "uncommon" amino acids, which are naturally occurring but not part of the standard 20, and "unnatural" amino acids, which are typically synthesized in the laboratory.[1][2] Naturally occurring NSAAs can be incorporated into proteins co-translationally, generated via post-translational modifications, or exist as free metabolites with crucial physiological roles.[3][4]

For researchers in drug discovery and development, NSAAs represent a powerful toolkit. Their incorporation into peptides and other therapeutics can confer enhanced stability, improved target affinity, and novel functionalities, opening new avenues for addressing complex biological challenges.[5][][7] This guide provides an in-depth exploration of the natural biosynthesis of these unique molecules, a practical workflow for their discovery and characterization, and insights into their application in creating next-generation therapeutics.

Part 1: The 21st and 22nd Amino Acids: Expanding the Genetic Code

The most remarkable examples of NSAAs are those that are co-translationally incorporated into proteins, directly encoded by the genome. This requires a hijacking and reinterpretation of the standard translational machinery. Two such amino acids have been identified: selenocysteine and pyrrolysine.[1]

Selenocysteine (Sec, U): The 21st Amino Acid

Found across all three domains of life, selenocysteine is critical for the function of a class of proteins known as selenoproteins, many of which are enzymes involved in antioxidant defense and redox signaling.[1][8] Unlike the standard 20 amino acids, Sec is not synthesized as a free molecule and then charged to its corresponding tRNA. Instead, its biosynthesis occurs directly on its specific tRNA, tRNASec.[8][9]

Biosynthesis and Incorporation Mechanism:

The pathway is a remarkable example of molecular engineering:

-

Mischarging: A seryl-tRNA synthetase first attaches L-serine to tRNASec, forming Ser-tRNASec.[8][9]

-

Phosphorylation (Eukaryotes & Archaea): In eukaryotes and archaea, the serine is then phosphorylated by O-phosphoseryl-tRNASec kinase (PSTK) to create a phosphoseryl (Sep)-tRNASec intermediate.[8][10]

-

Selenation: Selenocysteine synthase (SelA in bacteria) or Sep-tRNA:Sec-tRNA synthase (SepSecS in eukaryotes/archaea) catalyzes the replacement of the hydroxyl (or phosphate) group with selenium, yielding the final Sec-tRNASec.[10][11] The selenium donor for this reaction is selenophosphate, synthesized by selenophosphate synthetase (SelD).[11]

-

Codon Recoding: Sec is encoded by the UGA codon, which normally functions as a stop codon.[9] For UGA to be read as selenocysteine, a specific stem-loop structure, the Selenocysteine Insertion Sequence (SECIS) element, must be present in the mRNA.[9][10]

-

Targeted Delivery: A specialized elongation factor, SelB (or mSelB/eEFSec in eukaryotes), binds to both the Sec-tRNASec and the SECIS element, forming a complex that delivers the charged tRNA to the ribosome, ensuring insertion of Sec at the UGA codon instead of termination.[10]

Caption: Biosynthesis and incorporation pathway of Selenocysteine (Sec).

Pyrrolysine (Pyl, O): The 22nd Amino Acid

Discovered two decades after selenocysteine, pyrrolysine is found in some methanogenic archaea and at least one bacterium.[1][12] It is essential for enzymes involved in methane metabolism, specifically methyltransferases.[12] Unlike Sec, Pyl biosynthesis occurs freely in the cytoplasm before being charged to its cognate tRNA.

Biosynthesis and Incorporation Mechanism:

-

Synthesis from Lysine: The entire pyrrolysine molecule is synthesized from two molecules of L-lysine in a pathway dependent on three enzymes: PylB, PylC, and PylD.[12][13][14]

-

Dedicated Charging: A specific pyrrolysyl-tRNA synthetase (PylS) directly charges the completed pyrrolysine molecule onto its cognate tRNA, tRNAPyl, which has a CUA anticodon.[12][15]

-

Codon Recoding: Pyl is encoded by the UAG 'amber' stop codon.[15] The charged Pyl-tRNAPyl is delivered to the ribosome by standard elongation factors, where it recognizes and binds to the UAG codon, leading to Pyl incorporation. While a downstream sequence (PYLIS element) was initially proposed to be required, its role is now considered less critical than the SECIS element is for selenocysteine.[15][16]

Caption: Biosynthesis and incorporation pathway of Pyrrolysine (Pyl).

Part 2: Post-Translational Modifications (PTMs): Nature's Chemical Diversification Strategy

The most common route for generating NSAAs in nature is through the post-translational modification (PTM) of canonical amino acid residues already incorporated into a polypeptide chain.[3][17][18] These modifications are critical for protein folding, stability, regulation, and function.[18]

| Non-Standard Amino Acid | Precursor Amino Acid | Modification Type | Key Enzyme(s) | Biological Function & Example |

| 4-Hydroxyproline | Proline | Hydroxylation | Prolyl hydroxylase | Stabilizes the triple helix structure of collagen.[1][19] |

| 5-Hydroxylysine | Lysine | Hydroxylation | Lysyl hydroxylase | Site for glycosylation in collagen, cross-linking.[20] |

| γ-Carboxyglutamate | Glutamate | Carboxylation | γ-glutamyl carboxylase | Chelates Ca²⁺ ions, essential for blood-clotting proteins like prothrombin.[18][20] |

| Phosphoserine | Serine | Phosphorylation | Protein Kinases | Reversible switch in cell signaling and enzyme regulation.[19][20] |

| N-Methyllysine | Lysine | Methylation | Lysine methyltransferases | Component of myosin in muscle; key in histone regulation.[20] |

| Hypusine | Lysine | Hypusination | Deoxyhypusine synthase | Critical for the function of translation initiation factor EIF5A.[18] |

Part 3: NSAAs as Free Metabolites: Essential Roles Beyond Proteins

Many NSAAs are not found in proteins at all but function as critical intermediates in metabolic pathways or as standalone bioactive molecules.[18][20] Their discovery often requires analyzing the small molecule "metabolome" of an organism rather than its proteome.

| Non-Standard Amino Acid | Precursor(s) | Key Function |

| γ-Aminobutyric acid (GABA) | Glutamate | The primary inhibitory neurotransmitter in the mammalian central nervous system.[3][19] |

| Ornithine | Glutamate | Intermediate in the Urea Cycle, involved in nitrogen waste disposal.[18][20] |

| Citrulline | Ornithine, Carbamoyl phosphate | Intermediate in the Urea Cycle and in nitric oxide synthesis.[17][18][20] |

| β-Alanine | Aspartate | A component of Coenzyme A and the dipeptides carnosine and anserine.[18] |

| L-DOPA | Tyrosine | Precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine. Used to treat Parkinson's disease.[20] |

Part 4: Discovery and Characterization of Novel NSAAs

The identification of a novel NSAA from a natural source is a challenging but rewarding process that relies on a multi-technique analytical workflow. The core principle is to isolate the molecule, determine its mass and fragmentation pattern, and ultimately elucidate its exact chemical structure.

General Discovery Workflow

The process begins with a biological sample suspected of containing a novel peptide or metabolite and proceeds through systematic stages of purification and analysis.

Caption: A generalized workflow for the discovery of a novel NSAA.

Experimental Protocol: Identification of an NSAA in a Peptide using LC-MS/MS

This protocol outlines a robust method for screening for and identifying NSAAs in a purified peptide sample. The use of derivatization is key, as it imparts a common charge tag and improves chromatographic behavior, making the analysis more sensitive and reproducible.[21][22]

Objective: To identify a putative NSAA within a peptide by analyzing its constituent amino acids via LC-MS/MS following acid hydrolysis and derivatization.

Materials:

-

Purified peptide sample

-

6N Hydrochloric Acid (HCl)

-

Nitrogen gas source

-

AccQ-Tag™ Ultra Derivatization Kit or similar (e.g., AQC reagent)

-

LC-MS grade water and acetonitrile

-

Formic acid

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., ESI source coupled to a Q-TOF or Orbitrap mass analyzer)

Methodology:

-

Acid Hydrolysis:

-

Place 10-50 µg of the purified peptide into a hydrolysis tube.

-

Add 200 µL of 6N HCl.

-

Seal the tube under vacuum or flush with nitrogen.

-

Incubate at 110°C for 24 hours to cleave all peptide bonds.[23]

-

After cooling, evaporate the HCl to dryness under a stream of nitrogen gas.

-

Reconstitute the amino acid hydrolysate in 50 µL of 20 mM HCl.

-

-

Derivatization (using AQC reagent as an example):

-

Rationale: The 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent reacts with primary and secondary amines to add a common, easily ionizable tag. This allows for standardized MS/MS analysis, as all derivatized amino acids will produce a characteristic fragment ion (m/z 171).[21][22]

-

To 10 µL of the reconstituted hydrolysate, add 70 µL of borate buffer from the kit.

-

Add 20 µL of the reconstituted AQC reagent.

-

Vortex immediately and heat at 55°C for 10 minutes. The sample is now ready for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column suitable for amino acid analysis.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A shallow gradient from ~5% to 35% Mobile Phase B over 15-20 minutes.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Data-Dependent Acquisition (DDA).

-

Full Scan (MS1): Scan a mass range of m/z 150-800 to detect all derivatized amino acids.

-

Tandem Scan (MS2): Trigger fragmentation on the top 5-10 most intense ions from the MS1 scan. Use a normalized collision energy that is optimized for the m/z 171 fragment.

-

Self-Validating Step: Monitor for the neutral loss of 170 Da or the presence of the m/z 171 daughter ion in the MS2 spectra. Its presence confirms a molecule is a derivatized amino acid.

-

-

-

Data Analysis:

-

Process the chromatogram to identify all peaks.

-

For each peak, extract the accurate mass from the MS1 scan.

-

Calculate the underivatized mass by subtracting the mass of the AQC tag.

-

Compare this mass to a database of all known standard and non-standard amino acids.

-

If a peak's mass does not match any known amino acid, it is a candidate for a novel NSAA.

-

Analyze the MS2 fragmentation pattern. The fragments will correspond to losses from the unique side chain of the amino acid. This pattern provides structural clues and can be compared with in silico fragmentation prediction tools to propose a putative structure.[22]

-

Part 5: Applications in Drug Development

The unique structures of NSAAs make them invaluable tools for medicinal chemistry and drug discovery.[17] Incorporating them into peptide-based drugs can overcome common challenges like poor stability and low bioavailability.[17][24] This is often referred to as creating "peptidomimetics."

Key Advantages of Using NSAAs in Therapeutics:

-

Enhanced Stability: Modifying the peptide backbone or side chains with NSAAs can introduce resistance to proteolytic degradation, increasing the drug's in vivo half-life.[2][17]

-

Improved Potency & Selectivity: The novel side chains of NSAAs can create new interactions with the target receptor, enhancing binding affinity and selectivity over other targets.[][7]

-

Structural Constraints: Incorporating cyclic or sterically hindered NSAAs can lock the peptide into a specific, bioactive conformation, reducing flexibility and improving receptor binding.

-

Modulated Physicochemical Properties: NSAAs can be used to fine-tune properties like solubility, lipophilicity, and cell permeability to improve the overall drug-likeness of a peptide.[17]

| Drug Name | Incorporated UAA / Analogue | Therapeutic Application |

| Sitagliptin | β-amino acid derivative | Type 2 diabetes (DPP-4 inhibitor)[17][24] |

| Bortezomib | Boronic acid analogue of phenylalanine | Multiple myeloma (proteasome inhibitor)[17][24] |

| Gabapentin | Cyclohexane-GABA analogue | Epilepsy, neuropathic pain[17][24] |

| Baclofen | β-(4-chlorophenyl)-GABA | Muscle relaxant (GABA-B receptor agonist)[17][24] |

| Methyldopa | α-methylated DOPA | Antihypertensive[17][24] |

Conclusion

The world of amino acids extends far beyond the 20 building blocks of the genetic code. From the co-translational insertion of selenocysteine and pyrrolysine to the vast array of post-translationally modified residues and metabolic intermediates, non-standard amino acids represent a fundamental layer of biological complexity and functional diversity. For scientists and researchers, understanding the natural origins and biosynthetic pathways of these molecules is crucial. Furthermore, the analytical workflows developed to discover them provide a powerful paradigm for exploring novel biochemistry. As we continue to harness this expanded chemical alphabet, the potential to design innovative therapeutics with precisely tailored properties will undoubtedly lead to significant advances in medicine and biotechnology.

References

-

Sharma, K., Rao, K., Sharma, A., et al. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. PubMed Central. Available at: [Link]

-

Vedantu. (n.d.). Non Standard Amino Acids Explained: Types, Functions & Examples. Vedantu. Available at: [Link]

-

Yuan, J., O'Donoghue, P., & Söll, D. (n.d.). Functional context, biosynthesis, and genetic encoding of pyrrolysine - PMC. National Institutes of Health. Available at: [Link]

-

Wang, L., et al. (2021). Mechanisms Affecting the Biosynthesis and Incorporation Rate of Selenocysteine. MDPI. Available at: [Link]

-

Turanov, A. A., & Gladyshev, V. N. (n.d.). Synthesis and decoding of selenocysteine and human health - PMC. PubMed Central. Available at: [Link]

-

Gaston, M. A., Jiang, R., & Krzycki, J. A. (2011). The complete biosynthesis of the genetically encoded amino acid pyrrolysine from lysine. Nature. Available at: [Link]

-

Sharma, K., Rao, K., Sharma, A., et al. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]

-

Singh, Y., et al. (2019). Unnatural amino acids in drug discovery. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Non-proteinogenic amino acids. Wikipedia. Available at: [Link]

-

Biology LibreTexts. (2024). 7.6D: The Incorporation of Nonstandard Amino Acids. Biology LibreTexts. Available at: [Link]

-

JPT Peptide Technologies. (n.d.). All About Amino Acids. JPT Peptide Technologies. Available at: [Link]

-

Bio-Synthesis Inc. (n.d.). Unnatural / Unusual Amino Acids. Bio-Synthesis Inc.. Available at: [Link]

-

Wang, L., et al. (2021). Mechanisms Affecting the Biosynthesis and Incorporation Rate of Selenocysteine - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Rother, M., & Krzycki, J. A. (2010). Schematic representation of pyrrolysine incorporation into protein. ResearchGate. Available at: [Link]

-

Ziganshin, R. H., et al. (2000). Identification of unusual (modified and non-encoded) amino acid residues in peptides by combinations of high-performance liquid chromatography and high-performance capillary electrophoresis with matrix-assisted laser desorption ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Selenocysteine. Wikipedia. Available at: [Link]

-

Costa, C. F. F., & de Oliveira, M. A. (2017). Why Selenocysteine Is Unique?. Frontiers in Microbiology. Available at: [Link]

-

Wikipedia. (n.d.). Pyrrolysine. Wikipedia. Available at: [Link]

-

Gaston, M. A., et al. (2011). The complete biosynthesis of the genetically encoded amino acid pyrrolysine from lysine. ResearchGate. Available at: [Link]

-

University of Mosul. (n.d.). Non-Standard Amino Acids. University of Mosul. Available at: [Link]

-

Britannica. (2025). Amino acid - Nonstandard, Synthesis, Biochemistry. Britannica. Available at: [Link]

-

Ng, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Royal Society of Chemistry. Available at: [Link]

-

Ng, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. WUR eDepot. Available at: [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. Unnatural / Unusual Amino Acids [biosyn.com]

- 3. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 4. jpt.com [jpt.com]

- 5. biosynth.com [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and decoding of selenocysteine and human health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selenocysteine - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Why Selenocysteine Is Unique? [frontiersin.org]

- 11. Mechanisms Affecting the Biosynthesis and Incorporation Rate of Selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional context, biosynthesis, and genetic encoding of pyrrolysine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The complete biosynthesis of the genetically encoded amino acid pyrrolysine from lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyrrolysine - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. Non Standard Amino Acids Explained: Types, Functions & Examples [vedantu.com]

- 20. uomosul.edu.iq [uomosul.edu.iq]

- 21. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. edepot.wur.nl [edepot.wur.nl]

- 23. Amino acid - Nonstandard, Synthesis, Biochemistry | Britannica [britannica.com]

- 24. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Spectroscopic Characterization of (R)-2-Aminodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize (R)-2-Aminodecanoic acid, a chiral non-proteinogenic amino acid. As a molecule of interest in peptide synthesis and biomaterial development, rigorous structural elucidation is paramount. This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule.

Introduction: The Imperative of Spectroscopic Analysis

This compound is a chiral alpha-amino acid featuring a ten-carbon aliphatic side chain.[1] Its non-proteinogenic nature and hydrophobicity make it a valuable building block for modifying peptides to enhance their therapeutic properties, such as antimicrobial activity.[1] The precise stereochemistry at the alpha-carbon (the "R" configuration) and the long alkyl chain are critical determinants of its biological activity and physicochemical properties.

Spectroscopic analysis provides the definitive proof of structure and purity essential for its application in research and drug development. Each technique offers a unique window into the molecular architecture:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the connectivity of atoms and the chemical environment of each nucleus. For chiral molecules, NMR is crucial for confirming the presence of a single enantiomer.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by probing their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its structure through fragmentation analysis.

This guide will now delve into the specifics of each of these techniques for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the complete chemical structure.

Predicted ¹H NMR Spectrum and Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons. The predicted ¹H NMR spectrum of this compound reveals several key signals.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.7 - 4.2 | Multiplet | 1H | α-CH |

| ~1.4 - 1.8 | Multiplet | 2H | β-CH₂ |

| ~1.2 - 1.4 | Multiplet | 12H | -(CH₂)₆- |

| ~0.87 | Triplet | 3H | -CH₃ |

| Broad | Singlet | 2H | -NH₂ |

| Broad | Singlet | 1H | -COOH |

Causality Behind Spectral Features:

-

α-Proton (α-CH): The proton attached to the chiral center is the most deshielded of the aliphatic protons due to the electron-withdrawing effects of the adjacent amino (-NH₂) and carboxylic acid (-COOH) groups. Its chemical shift is therefore found further downfield.[1] The multiplicity is complex due to coupling with the two diastereotopic protons of the β-methylene group.

-

β-Methylene Protons (β-CH₂): These protons are adjacent to the chiral center and are therefore diastereotopic, meaning they are chemically non-equivalent and will have slightly different chemical shifts. They will appear as a complex multiplet due to coupling with the α-proton and the protons of the next methylene group in the chain.

-

Alkyl Chain Protons (-(CH₂)₆-): The protons of the long alkyl chain are in very similar chemical environments and will overlap to form a broad multiplet in the typical aliphatic region.

-

Terminal Methyl Protons (-CH₃): The protons of the terminal methyl group are the most shielded and therefore appear furthest upfield. They will appear as a triplet due to coupling with the adjacent methylene group.

-

Amine (-NH₂) and Carboxylic Acid (-COOH) Protons: These protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~175 - 180 | C=O (Carboxylic Acid) |

| ~55 - 58 | α-C |

| ~32 - 35 | β-C |

| ~22 - 32 | -(CH₂)₆- |

| ~14 | -CH₃ |

Causality Behind Spectral Features:

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms, causing it to appear at the lowest field.

-

Alpha-Carbon (α-C): This carbon is attached to the electronegative nitrogen and the carbonyl group, resulting in a downfield shift compared to the other aliphatic carbons.

-

Alkyl Chain Carbons (β-C and -(CH₂)₆-): The chemical shifts of the carbons in the long alkyl chain are found in the typical aliphatic region. The β-carbon is slightly deshielded compared to the rest of the chain due to its proximity to the electron-withdrawing groups.

-

Terminal Methyl Carbon (-CH₃): The terminal methyl carbon is the most shielded carbon and therefore appears at the highest field.

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the exchangeable protons. D₂O is often a good choice for amino acids as it can exchange with the -NH₂ and -COOH protons, causing their signals to disappear, which can aid in spectral assignment.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. The number of scans will depend on the sample concentration.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a molecule.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will display characteristic absorption bands for the amino, carboxylic acid, and alkyl functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3000 (broad) | N-H stretch | Amino group (-NH₂) |

| 3000 - 2500 (broad) | O-H stretch | Carboxylic acid (-COOH) |

| 2950 - 2850 | C-H stretch | Alkyl chain |

| ~1710 | C=O stretch | Carboxylic acid (-COOH) |

| ~1600 | N-H bend | Amino group (-NH₂) |

| ~1470 | C-H bend | Alkyl chain |

| ~1300 | C-O stretch | Carboxylic acid (-COOH) |

| ~920 (broad) | O-H bend | Carboxylic acid (-COOH) |

Causality Behind Spectral Features:

-

N-H and O-H Stretching: The broad absorption bands in the high-frequency region are characteristic of the N-H stretching of the amino group and the O-H stretching of the carboxylic acid. The broadness is due to hydrogen bonding.

-

C-H Stretching: The sharp peaks just below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain.

-

C=O Stretching: The strong, sharp absorption around 1710 cm⁻¹ is a hallmark of the carbonyl group in the carboxylic acid.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations that are unique to the molecule.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for preparing solid samples for transmission FTIR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any residual water.

-

In a clean agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.

-

Grind the mixture until it is a homogenous, fine powder.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation Analysis

Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acids, which typically produces a protonated molecular ion [M+H]⁺.

-

Molecular Ion: For this compound (C₁₀H₂₁NO₂), the molecular weight is 187.28 g/mol . In positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 188.29.

-

Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion will lead to characteristic fragment ions. The most common fragmentation pathway for α-amino acids is the loss of the carboxylic acid group as formic acid (HCOOH, 46 Da) or the loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da).

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment | Loss |

| 188.29 | [M+H]⁺ | - |

| 170.28 | [M+H - H₂O]⁺ | H₂O |

| 142.28 | [M+H - HCOOH]⁺ | HCOOH |

| 114.28 | [M+H - HCOOH - C₂H₄]⁺ | HCOOH, C₂H₄ |

Causality Behind Fragmentation:

The fragmentation of protonated α-amino acids is driven by the presence of the charge and the relative stability of the resulting fragment ions and neutral losses. The loss of the carboxyl group is a very common fragmentation pathway for amino acids. Subsequent fragmentation of the alkyl chain can also occur.

Experimental Protocol for ESI-MS

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

-

Instrument Setup:

-

The mass spectrometer is typically coupled to a liquid chromatography (LC) system for sample introduction, or the sample can be directly infused.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to optimal values for the analyte.

-

Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Perform a product ion scan (tandem MS or MS/MS) by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

-

Data Analysis:

-

Analyze the full scan spectrum to confirm the molecular weight.

-

Interpret the product ion spectrum to identify characteristic fragment ions and propose fragmentation pathways, which helps to confirm the structure.

-

Conclusion

The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. By carefully acquiring and interpreting the data from each of these techniques, researchers and drug development professionals can be confident in the identity, purity, and structure of this important chiral building block, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

ACD/Labs. (n.d.). NMR Prediction. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Cheminfo. (n.d.). IR spectra prediction. [Link]

-

MS Fragmenter. (n.d.). Predict MS Fragments for Your Compound. [Link]

Sources

An In-Depth Technical Guide to the Potential Pharmacological Activities of (R)-2-Aminodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-2-Aminodecanoic acid, a non-proteinogenic α-amino acid, represents a unique building block for peptide-based therapeutics and a potential modulator of cellular signaling pathways. This guide provides a comprehensive technical overview of its known and potential pharmacological activities. We will delve into its role in enhancing the efficacy of antimicrobial peptides (AMPs), drawing inferences from its structural component, decanoic acid, on key signaling pathways such as mTORC1 and PPARγ, and discuss the critical importance of its stereochemistry. This document is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutic agents, offering both theoretical insights and practical experimental protocols.

Introduction: The Significance of this compound in Drug Discovery

This compound is a chiral α-amino acid distinguished by a ten-carbon aliphatic side chain. While not one of the 20 proteinogenic amino acids, its unique structure offers compelling advantages in the design of novel therapeutics. The incorporation of such unnatural amino acids (UAAs) into peptide scaffolds is a powerful strategy to overcome the limitations of natural peptides, such as poor stability and limited bioavailability.[1] The hydrophobic decanoic acid side chain of this compound can significantly influence the physicochemical properties of peptides, enhancing their interaction with biological membranes.[2] Furthermore, the "R" stereochemistry at the alpha-carbon can confer resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs.[3][4]

Beyond its role as a building block, the decanoic acid moiety of this compound suggests potential for direct pharmacological activity. Medium-chain fatty acids (MCFAs), including decanoic acid, are known to modulate key cellular processes, including metabolic and inflammatory signaling pathways.[5][6] This guide will explore these dual facets of this compound: its application in enhancing peptide bioactivity and its potential as a direct modulator of cellular signaling.

Enhancing Antimicrobial Peptide Efficacy: A Structural Perspective

The primary and most explored application of this compound is its incorporation into antimicrobial peptides (AMPs). AMPs are a diverse class of naturally occurring molecules that form a crucial part of the innate immune system.[7] However, their therapeutic potential is often limited by issues of stability and cytotoxicity. The introduction of non-natural amino acids like this compound can address these challenges.[8]

Mechanism of Action: The Role of Hydrophobicity and Chirality

The antimicrobial activity of many AMPs stems from their ability to disrupt the integrity of bacterial cell membranes. The incorporation of this compound enhances this activity through several mechanisms:

-

Increased Hydrophobicity: The long aliphatic side chain of this compound significantly increases the overall hydrophobicity of the peptide. This facilitates the peptide's partitioning into the lipid bilayer of bacterial membranes, a critical step in membrane disruption.[2]

-

Modulation of Secondary Structure: The presence of this bulky, non-natural amino acid can influence the secondary structure of the peptide, often stabilizing α-helical or β-sheet conformations in a membrane-mimetic environment. These structures are crucial for the peptide's amphipathic character, allowing for effective interaction with and insertion into the lipid bilayer.[2][9]

-

Enhanced Proteolytic Stability: Peptidases, the enzymes responsible for degrading peptides, are highly stereospecific. The presence of a D-amino acid, such as this compound (which is a D-amino acid in the context of L-amino acid-containing peptides), can render the peptide resistant to cleavage by host and bacterial proteases, thereby increasing its in vivo half-life and therapeutic window.[3][4][10]

The following diagram illustrates the conceptual workflow for evaluating the impact of incorporating this compound into an antimicrobial peptide.

Caption: Workflow for the synthesis and evaluation of AMPs containing this compound.

Quantitative Assessment of Antimicrobial Activity and Cytotoxicity

The efficacy of an AMP is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth.[11] A desirable AMP exhibits low MIC values against a broad spectrum of bacteria. Equally important is the assessment of cytotoxicity, often evaluated through a hemolysis assay, which measures the peptide's ability to lyse red blood cells (HC50 value).[11][12] The therapeutic index, the ratio of HC50 to MIC, is a critical parameter for determining the clinical potential of an AMP.

While specific data for peptides containing this compound is limited in publicly available literature, the following table provides illustrative data for AMPs containing other non-natural hydrophobic or D-amino acids, demonstrating the principles discussed.

| Peptide ID | Sequence Modification | Target Organism | MIC (µg/mL) | HC50 (µg/mL) | Therapeutic Index (HC50/MIC) | Reference |

| Parent Peptide | L-amino acids only | S. aureus | 16 | 100 | 6.25 | Fictional Data for Illustration |

| Analog 1 | L-Leu replaced with D-Leu | S. aureus | 8 | 150 | 18.75 | Fictional Data for Illustration |

| Analog 2 | L-Val replaced with L-Norvaline | E. coli | 4 | 200 | 50 | Fictional Data for Illustration |

| Analog 3 (with R-2-ADA) | L-Ala replaced with this compound | P. aeruginosa | 2 | >250 | >125 | Hypothetical Data |

Potential Direct Pharmacological Activities: Insights from Decanoic Acid

The structural similarity of this compound to decanoic acid, a medium-chain fatty acid, suggests that it may possess direct pharmacological activities independent of its role in peptides. Decanoic acid is known to cross the blood-brain barrier and modulate key cellular signaling pathways.

Modulation of the mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Hyperactivation of the mTORC1 pathway is implicated in various diseases, including cancer and epilepsy. Studies have shown that decanoic acid can inhibit mTORC1 activity, even in the presence of glucose and independent of insulin signaling.[1][12] This effect is mediated, at least in part, through the inhibition of the AAA ATPase p97.[1] This suggests that this compound could potentially be explored as a modulator of mTORC1 signaling.

Caption: Postulated inhibitory effect of this compound on the mTORC1 pathway.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism. Medium-chain fatty acids, including decanoic acid (C10), have been identified as direct ligands and partial agonists of PPARγ.[1][13] Decanoic acid binds to the ligand-binding domain of PPARγ, leading to its partial activation.[1] This activation can improve glucose sensitivity and lipid profiles.[1] This suggests a potential therapeutic application for this compound in metabolic disorders.

Caption: Postulated activation of the PPARγ pathway by this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound